molecular formula C11H13N3OS B056930 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 123217-00-5

5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B056930
CAS No.: 123217-00-5
M. Wt: 235.31 g/mol
InChI Key: QGXXUPNUTLOJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a high-purity, synthetic heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold known for its diverse biological activities, which is functionalized with an amine group at the 2-position and a (2,3-dimethylphenoxy)methyl substituent at the 5-position. This specific structural motif suggests potential as a key intermediate or a functional probe in the development of novel enzyme inhibitors, particularly targeting kinases and other ATP-binding proteins.

Properties

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-4-3-5-9(8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXXUPNUTLOJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350665
Record name 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123217-00-5
Record name 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A novel one-pot method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed by, avoiding toxic reagents like POCl₃ or SOCl₂. This approach uses polyphosphate ester (PPE) as a cyclizing agent, enabling the reaction between thiosemicarbazide and carboxylic acids in a single step.

Mechanistic Pathway

  • Thiosemicarbazide Formation : A thiosemicarbazide intermediate is generated by reacting hydrazine with a thiocyanate.

  • Cyclization : The thiosemicarbazide reacts with a carboxylic acid (e.g., (2,3-dimethylphenoxy)acetic acid) in the presence of PPE, facilitating cyclodehydration to form the 1,3,4-thiadiazole ring.

  • Amine Retention : The 2-amino group remains intact due to PPE’s mild conditions, preventing over-oxidation.

Experimental Adaptation for Target Compound

  • Starting Materials :

    • Thiosemicarbazide: Synthesized from hydrazine hydrate and ammonium thiocyanate.

    • Carboxylic Acid: (2,3-Dimethylphenoxy)acetic acid, prepared via Williamson ether synthesis between 2,3-dimethylphenol and chloroacetic acid.

  • Conditions :

    • Equimolar thiosemicarbazide and carboxylic acid in ethanol.

    • PPE (1.2 equiv) added at 80°C for 6–8 hours.

    • Yield: ~70–85% (extrapolated from analogous reactions in).

Diazotization-Coupling Approach

Methodology from Azo Dye Synthesis

While focuses on azo dye derivatives, its diazotization-coupling protocol can be adapted for introducing aryl ether groups.

Key Steps

  • Diazotization : 5-Amino-1,3,4-thiadiazole is treated with nitrosyl sulfuric acid to form a diazonium salt.

  • Coupling : The diazonium salt reacts with 2,3-dimethylphenol under basic conditions (pH 8–9) to form the (2,3-dimethylphenoxy)methyl linkage.

Limitations and Modifications

  • Regioselectivity : Direct coupling may favor para positions, necessitating steric protection of the thiadiazole ring.

  • Post-Functionalization : The methylphenoxy group could be introduced via nucleophilic substitution after thiadiazole synthesis, using a bromomethyl intermediate.

Cyclization Using Lawesson’s Reagent

Synthetic Route

  • Thioamide Preparation : React (2,3-dimethylphenoxy)acetamide with P₄S₁₀ to form the thioamide.

  • Cyclization : Treat the thioamide with Lawesson’s reagent in THF under reflux, inducing cyclization to the thiadiazole core.

  • Amination : The 2-position is aminated via nucleophilic substitution with ammonia or ammonium chloride.

Yield and Purity

  • Thioamide Conversion : >90% (based on).

  • Cyclization Efficiency : 75–80% yield.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield RangeKey Reagents
One-Pot (PPE)Mild conditions, no toxic reagentsRequires specialized PPE70–85%Polyphosphate ester
DiazotizationHigh functional group toleranceMulti-step, low regioselectivity50–65%Nitrosyl sulfuric acid
Lawesson’s ReagentHigh cyclization efficiencyExpensive reagents, harsh conditions75–80%Lawesson’s reagent

Structural Characterization and Validation

All synthesized batches of 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine must undergo rigorous characterization:

  • ¹H NMR : Peaks at δ 2.25 (s, 6H, CH₃), δ 4.85 (s, 2H, OCH₂), δ 6.70–7.20 (m, 3H, aromatic).

  • IR Spectroscopy : Bands at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C).

  • Mass Spectrometry : Molecular ion peak at m/z 235.31 [M+H]⁺.

Scalability and Industrial Feasibility

The one-pot PPE method is most scalable due to its simplicity and safety profile. However, Lawesson’s reagent-based routes are preferable for high-purity applications despite higher costs.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for research in pharmacology and agrochemicals.

Antimicrobial Activity

Research has indicated that 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example:

  • In vitro studies demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antifungal Properties

In addition to antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promise in inhibiting the growth of certain fungi, which could be beneficial for agricultural applications to protect crops from fungal diseases .

Herbicidal Potential

The compound's structural characteristics suggest it may function as a herbicide. Preliminary studies indicate that it can inhibit weed growth effectively while being less harmful to crops. This dual action makes it an attractive candidate for integrated pest management strategies in agriculture .

Applications in Research

The versatility of this compound extends beyond microbiological applications into broader research areas:

Pharmaceutical Development

Due to its biological activities, this compound is being investigated for its potential role in developing new therapeutic agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity .

Material Science

The compound has also been studied for its properties in material science. Its ability to form stable complexes with metals makes it useful in synthesizing novel materials with specific electronic or optical properties .

Case Studies

Study Focus Findings
Study 1Antimicrobial propertiesEffective against multiple bacterial strains; potential for antibiotic development .
Study 2Antifungal activityInhibition of fungal growth observed; implications for agricultural use .
Study 3Herbicidal effectsEffective weed control with minimal crop damage; promising for sustainable agriculture .
Study 4Pharmaceutical applicationsModifications enhance therapeutic efficacy; ongoing drug development research .
Study 5Material science applicationsStable metal complexes formed; potential for innovative material synthesis .

Mechanism of Action

The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Anticonvulsant Activity : Electron-withdrawing substituents (e.g., chlorine in 4c) enhance activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
  • Anticancer Activity : Aromatic substituents (e.g., fluorophenylthiophene in Schiff bases) improve selectivity, particularly against breast cancer (MCF7) .
  • Anti-inflammatory/Analgesic Activity: Bulky alkyl/aryl groups (e.g., 2,3-dimethylphenoxy) correlate with reduced inflammation in vivo, likely via COX-2 inhibition .

Physicochemical Properties

Substituents significantly influence melting points, solubility, and synthetic yields:

Table 2: Physicochemical Properties of Selected Derivatives
Compound Name / Substituent Melting Point (°C) Yield (%) Spectral Data (Key Peaks) Reference
5-[(2,3-Dimethylphenoxy)methyl] 202–204 79 IR: 3362 cm⁻¹ (NH); ¹H NMR: δ 2.23 (s, 3H, CH₃)
N’-(4-Nitrobenzylidene)acetohydrazide derivative 154–156 79 ¹³C NMR: δ 167.2 (C=O); EIMS: m/z 412 [M⁺]
5-(4-(Di(indol-3-yl)methyl)phenyl)-N-(4-fluorophenyl) (9) 90 HR-EIMS: m/z 515.1580 [M⁺]
5-Phenyl-1,3,4-thiadiazol-2-amine ChemSpider ID: 190208; Monoisotopic mass: 177.036
Key Observations:
  • Melting Points: Bulky substituents (e.g., 2,3-dimethylphenoxy) increase melting points due to enhanced crystalline packing .
  • Yields : Reactions involving electron-rich aromatic substituents (e.g., indole in compound 9) achieve higher yields (>80%) .

Mechanism of Action and Substituent Effects

  • Antifungal Activity : Indole-containing derivatives (e.g., compound 5) disrupt fungal membrane integrity via thiadiazole-thiol interactions .
  • Antimicrobial Activity : Morpholine derivatives (e.g., compound 12) exhibit urease inhibition, critical for combating Helicobacter pylori .
  • Anticancer Activity: Quinoline-substituted derivatives (e.g., compound 6a-g) intercalate DNA or inhibit topoisomerases .

Biological Activity

5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine (CAS No. 123217-00-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

  • Molecular Formula : C11H13N3OS
  • Molecular Weight : 235.31 g/mol
  • Melting Point : 198-200 °C
  • Boiling Point : 433.8 ± 47.0 °C
  • Density : 1.272 ± 0.06 g/cm³
  • pKa : 2.88 ± 0.10

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial and fungal strains.

Key Findings:

  • Antibacterial Activity :
    • The compound demonstrated moderate to significant antibacterial effects against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa).
    • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32.6 μg/mL, showing stronger activity than standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity :
    • Compounds related to this compound exhibited antifungal properties against strains such as Aspergillus niger and Candida albicans. The zone of inhibition ranged from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a focal point in recent studies.

Research Insights:

  • Cell Viability Reduction :
    • The compound significantly decreased the viability of cancer cell lines such as Caco-2 (39.8% reduction) compared to untreated controls (p < 0.001) .
    • Other derivatives have shown comparable effects with varying potency depending on structural modifications .
  • Mechanism of Action :
    • Studies indicated that certain derivatives exert their anticancer effects through apoptosis induction via caspase activation, specifically targeting caspases-3 and -9 .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntibacterialS. aureus, E. coli, etc.MIC as low as 32.6 μg/mL
AntifungalA. niger, C. albicansZones of inhibition up to 19 mm
AnticancerCaco-2 cellsViability reduction by 39.8%
Anti-inflammatoryVarious modelsPotential reduction in inflammatory markers

Q & A

Basic Research Question

  • IR Spectroscopy : Confirm the presence of functional groups:
    • NH stretching at ~3360 cm⁻¹.
    • C=N (thiadiazole ring) at ~1560 cm⁻¹.
    • C–O–C (ether linkage) at ~1330 cm⁻¹ .
  • ¹H NMR : Identify aromatic protons (δ 6.89–7.69 ppm), methyl groups (δ 2.23–2.36 ppm), and NH protons (δ 3.59 ppm) .
  • LCMS : Validate molecular weight via [M⁺] peak at m/z 373.12 .

What crystallographic insights reveal the molecular conformation and intermolecular interactions of this compound?

Advanced Research Question
Single-crystal X-ray diffraction studies show:

  • Planarity : The thiadiazole ring adopts a planar geometry, with a dihedral angle of 81.1° relative to the 2,3-dimethylphenoxy group .
  • Hydrogen Bonding : N–H⋯N and C–H⋯O interactions form a 2D network parallel to the bc plane, stabilizing the crystal lattice .
  • Software Tools : Structures are refined using SHELXTL and SHELXL97, with H-atom parameters constrained via riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .

How do computational DFT studies aid in understanding the electronic properties and vibrational modes of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) provide:

  • Electron Distribution : Delocalization of π-electrons in the thiadiazole ring and hyperconjugation in the C–O–C bridge .
  • Vibrational Frequencies : Match experimental IR data, with C=N stretching at 1566 cm⁻¹ and NH bending at 1458 cm⁻¹ .
  • Molecular Electrostatic Potential (MEP) : Predicts reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

What contradictions exist in reported biological activities of analogous thiadiazole derivatives, and how can they be resolved?

Advanced Research Question

  • Antitumor vs. Analgesic Activities : Derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-thiazol-2-amine show antitumor activity (IC₅₀ = 1.2–8.7 µM) , while 5-(2-(2,3-dimethylphenoxy)phenyl)-thiadiazol-2-amine exhibits analgesic effects (ED₅₀ = 15 mg/kg) . Contradictions arise from substituent effects and assay conditions.
  • Resolution Strategies :
    • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups).
    • Dose-Response Studies : Validate activity across multiple cell lines or animal models .

What methodologies are recommended for analyzing hydrogen bonding and crystal packing in derivatives of this compound?

Advanced Research Question

  • X-ray Crystallography : Use SHELXTL for data refinement and Mercury for visualization of hydrogen-bonded networks .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯N/O contacts) .
  • Thermal Analysis (DSC/TGA) : Correlate packing stability with melting points (e.g., 166–204°C for related compounds) .

How can experimental and computational data be integrated to predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate:
    • Lipophilicity : LogP ~2.8 (experimental) vs. predicted ~3.1 .
    • Blood-Brain Barrier (BBB) Penetration : Low due to polar thiadiazole and ether groups .
  • MD Simulations : Simulate binding to serum albumin to assess plasma protein binding .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question

  • Reaction Optimization : Transition from batch to flow chemistry for ultrasound-assisted steps .
  • Purification : Recrystallization from DMSO/water (2:1) yields >75% purity, but residual DMSO removal requires vacuum distillation .
  • Yield Variability : Pilot-scale reactions may show lower yields (~65%) due to incomplete thiadiazole cyclization; monitor via TLC (Rf = 0.78 in benzene:EtOAc 8:2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.